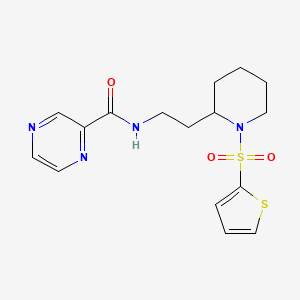

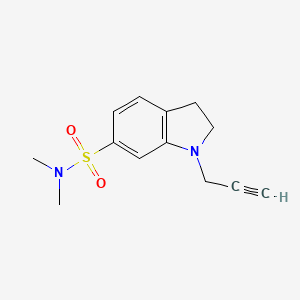

4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N-benzyl-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain several structural components: an azepane ring, an oxazole ring with a cyano group, and a benzenesulfonamide moiety with benzyl and methyl substituents . Azepane is a seven-membered saturated heterocycle containing nitrogen . Oxazole is a five-membered ring containing one oxygen atom and one nitrogen atom . The cyano group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom . Benzenesulfonamide is a functional group consisting of a benzene ring bonded to a sulfonamide (-SO2NH2) group .

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its structural components. The azepane ring would be a seven-membered saturated ring containing one nitrogen atom . The oxazole ring would be a five-membered aromatic ring containing one oxygen atom and one nitrogen atom . The benzenesulfonamide moiety would consist of a benzene ring bonded to a sulfonamide group .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by its functional groups. For instance, the azepane ring might undergo reactions typical of amines . The oxazole ring might undergo reactions typical of aromatic heterocycles . The cyano group might undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural components. For instance, the presence of the polar cyano, sulfonamide, and amine groups might influence its solubility .Scientific Research Applications

COX-2 Inhibition for Therapeutic Applications

- Cyclooxygenase-2 Inhibitors : A study by Hashimoto et al. (2002) on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, closely related to the compound of interest, described their synthesis and evaluation as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom was found to increase COX-1/COX-2 selectivity, leading to the identification of a potent, selective, and orally active COX-2 inhibitor, JTE-522, for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Antimicrobial and UV Protection Applications

- Antimicrobial and UV Protection : Mohamed et al. (2020) designed sulfonamide derivatives that were utilized as azo dyes for dyeing cotton textile, enhancing dyeability in addition to providing UV protection and antibacterial properties. This indicates a potential application in developing functional finishes for textiles (Mohamed et al., 2020).

Carbonic Anhydrase Inhibition

- Carbonic Anhydrase Inhibitors : Wilkinson et al. (2007) synthesized benzene sulfonamides containing triazole-O-glycoside tails to inhibit carbonic anhydrase (CA) isozymes, which are physiologically relevant to various diseases. These inhibitors showed potential as lead candidates for targeting tumor-associated CA isozymes (Wilkinson et al., 2007).

Antibacterial and Anticancer Agents

- Antibacterial and Anticancer Agents : Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids showing antibacterial properties against both Gram-positive and Gram-negative bacteria and cytotoxicity against lung and colon cancer cell lines. This underscores the potential of sulfonamide derivatives in developing new antibacterial and anticancer therapies (Kuntala et al., 2015).

properties

IUPAC Name |

4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N-benzyl-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3S/c1-27(18-19-9-5-4-6-10-19)32(29,30)21-13-11-20(12-14-21)23-26-22(17-25)24(31-23)28-15-7-2-3-8-16-28/h4-6,9-14H,2-3,7-8,15-16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCXQIAWKMFTGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCCCC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

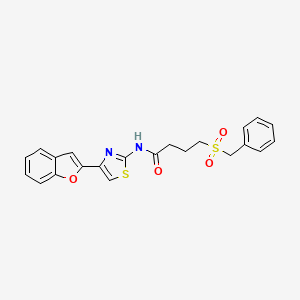

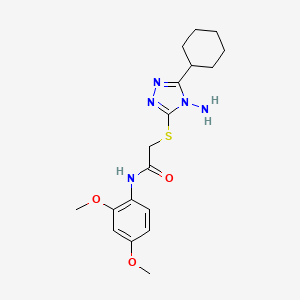

![2-(1,3-dioxoisoindolin-2-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2560245.png)

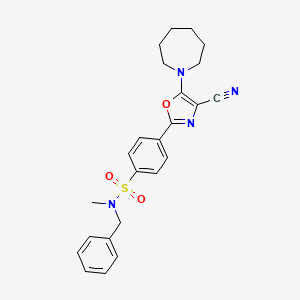

![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2560248.png)

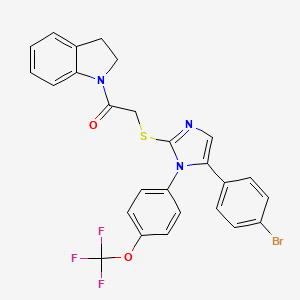

![7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2560252.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2560253.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2560258.png)

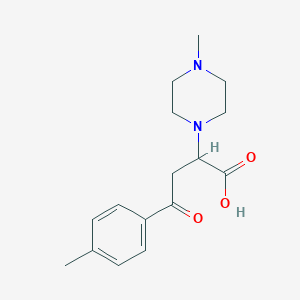

![4-methoxybenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2560260.png)

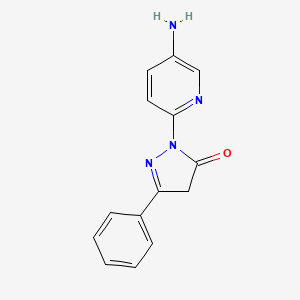

![(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide](/img/structure/B2560262.png)